molecular formula C18H25N3O3 B11352507 5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B11352507
M. Wt: 331.4 g/mol
InChI Key: XDGBLOVNEBZCAM-UHFFFAOYSA-N
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Description

5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: is a complex organic compound characterized by its unique tricyclic structure This compound features a diazatricyclo decane core with ethyl groups at the 5 and 7 positions, and a nitrophenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol typically involves multiple steps:

    Formation of the Diazatricyclo Decane Core: This step involves the cyclization of appropriate precursors under controlled conditions. Commonly, a diamine and a diacid chloride are reacted in the presence of a base to form the tricyclic core.

    Introduction of Ethyl Groups: Ethyl groups are introduced via alkylation reactions. This can be achieved using ethyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6 position can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides (e.g., ethyl bromide) in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one.

    Reduction: Formation of 5,7-Diethyl-2-(3-aminophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the nitrophenyl group, which is known to interact with biological targets.

Medicine

In medicine, this compound and its derivatives could be investigated for their pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable tricyclic structure and functional groups.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in π-π interactions or hydrogen bonding with target proteins, while the diazatricyclo decane core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazaadamantan-6-one: Similar structure but with a ketone instead of a hydroxyl group.

    5,7-Diethyl-2-(3-aminophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 5,7-Diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol lies in its combination of a stable tricyclic core with reactive functional groups, making it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

5,7-diethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol

InChI

InChI=1S/C18H25N3O3/c1-3-17-9-19-11-18(4-2,16(17)22)12-20(10-17)15(19)13-6-5-7-14(8-13)21(23)24/h5-8,15-16,22H,3-4,9-12H2,1-2H3

InChI Key

XDGBLOVNEBZCAM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)[N+](=O)[O-])CC

Origin of Product

United States

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